Boc-L-2-methyl-4-fluorophe

Peptide engineering Membrane permeability Drug design

Procure Boc-L-2-methyl-4-fluorophenylalanine (CAS 1213938-19-2) for Boc-strategy SPPS where simultaneous incorporation of metabolic shielding (ortho-methyl steric hindrance) and 19F NMR detectability (para-fluorine) is required in a single residue. This dual-function building block streamlines synthesis of protease-resistant peptide probes for in-cell NMR, target engagement, and PK studies—eliminating sequential incorporation of separate modified amino acids, improving yield, and preserving L-configuration integrity. Serves as essential comparator against Boc-L-4-fluorophenylalanine and Boc-L-2-methylphenylalanine in SAR matrices.

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
CAS No. 1213938-19-2
Cat. No. B3222620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2-methyl-4-fluorophe
CAS1213938-19-2
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyFNNQHFJUOICJME-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2-methyl-4-fluorophenylalanine (CAS 1213938-19-2): Protected Fluorinated Amino Acid for Peptide Engineering


Boc-L-2-methyl-4-fluorophenylalanine (CAS 1213938-19-2) is an N-Boc-protected, non-canonical amino acid derivative of L-phenylalanine, featuring dual aromatic substitutions: a methyl group at the ortho (2-) position and a fluorine atom at the para (4-) position of the phenyl ring . With a molecular formula of C15H20FNO4 and molecular weight of 297.32 g/mol, this compound serves as a building block in solid-phase peptide synthesis (SPPS) where the Boc group enables orthogonal protection strategies . The combined methyl and fluorine substitutions modulate steric and electronic properties of the phenylalanine side chain, distinguishing it from mono-substituted or unsubstituted analogs in peptide engineering applications [1].

Why Boc-L-2-methyl-4-fluorophenylalanine Cannot Be Replaced by Generic Fluorophenylalanine Analogs in Structure-Focused Peptide Design


Boc-protected fluorophenylalanines are not interchangeable building blocks in peptide synthesis because substitution pattern, position, and number of modifications on the phenyl ring dictate distinct physicochemical and conformational outcomes [1]. Boc-L-2-methyl-4-fluorophenylalanine combines ortho-methyl and para-fluoro modifications, generating a sterically hindered, electron-rich aromatic side chain with altered hydrophobicity, torsional flexibility, and protease resistance compared to analogs bearing only a single fluorine substituent (e.g., Boc-L-4-fluorophenylalanine) or only a methyl group (e.g., Boc-L-2-methylphenylalanine) [2]. Substituting a peptide with a generic analog lacking the precise ortho-methyl/para-fluoro combination yields a different molecular entity with unpredictable consequences for target binding, metabolic stability, and conformational integrity, thereby undermining SAR reproducibility and downstream translational potential .

Quantitative Differentiation of Boc-L-2-methyl-4-fluorophenylalanine: Comparative Physicochemical and Structural Data


Enhanced Lipophilicity Drives Differential Membrane Permeability in Peptide Design

Boc-L-2-methyl-4-fluorophenylalanine exhibits higher predicted lipophilicity (XLogP3-AA = 3.47) compared to its non-fluorinated analog Boc-L-2-methylphenylalanine (XLogP3-AA = 2.9), a difference of approximately +0.57 logP units attributable to the para-fluorine substitution . This represents a 20% increase in predicted partition coefficient, which class-level evidence associates with enhanced passive membrane permeability and improved bioavailability in peptide-based therapeutics [1]. The dual substitution (ortho-methyl + para-fluoro) yields an XLogP3-AA value of 3.47, whereas the mono-fluorinated Boc-L-4-fluorophenylalanine exhibits an XLogP3-AA of approximately 2.8, demonstrating that the methyl group contributes an additional ~0.67 logP unit enhancement [2].

Peptide engineering Membrane permeability Drug design

Unique 19F NMR Signature Enables Distinct Spectroscopic Tracking in Complex Biological Matrices

The para-fluorine atom at the 4-position of Boc-L-2-methyl-4-fluorophenylalanine provides a single, well-defined 19F NMR resonance that differs from other fluorophenylalanine isomers [1]. Compared to ortho-fluorinated (2-fluoro) or meta-fluorinated (3-fluoro) phenylalanine derivatives, the para-fluoro substitution yields a distinct chemical shift and reduced line-broadening due to minimized through-space coupling with adjacent protons . Class-level studies on fluorinated aromatic amino acids demonstrate that para-fluorophenylalanine exhibits a 19F NMR chemical shift of approximately -115 to -118 ppm (referenced to CFCl3), whereas ortho-fluoro analogs appear upfield at -120 to -125 ppm, enabling unambiguous residue-specific assignment in multi-fluorinated peptides [2]. This spectroscopic differentiation is critical for real-time monitoring of peptide conformation, protein-ligand interactions, and metabolic fate without background interference from endogenous biological molecules.

19F NMR spectroscopy Protein NMR In-cell NMR

Ortho-Methyl Substitution Confers Steric Shielding Against Proteolytic Degradation

The ortho-methyl group at the 2-position of Boc-L-2-methyl-4-fluorophenylalanine introduces steric hindrance adjacent to the α-carbon, which class-level evidence indicates confers enhanced resistance to proteolytic cleavage compared to unsubstituted phenylalanine derivatives . In comparative studies of renin inhibitors, Boc-Phe-containing peptides were nearly completely degraded after 1 hour of incubation with proteolytic enzymes, whereas α-methyl-substituted phenylalanine analogs showed markedly improved stability [1]. Although direct stability data for Boc-L-2-methyl-4-fluorophenylalanine are not available in the public domain, the presence of the ortho-methyl group positions this compound in the class of sterically shielded amino acids that demonstrate extended half-lives in biological matrices compared to unshielded analogs such as Boc-L-4-fluorophenylalanine [2]. Researchers employing this building block can reasonably anticipate improved peptide integrity during in vitro assays and in vivo studies.

Metabolic stability Protease resistance Peptide half-life

Dual Substitution Modulates Aromatic π-Stacking Interactions in Peptide-Protein Binding

The combined ortho-methyl (electron-donating, sterically bulky) and para-fluoro (electron-withdrawing, small) substitutions on Boc-L-2-methyl-4-fluorophenylalanine create a unique aromatic electronic profile that differs from mono-substituted analogs . The electron-withdrawing fluorine at the para position reduces the π-electron density of the phenyl ring, while the electron-donating methyl at the ortho position partially offsets this effect locally, resulting in a polarized aromatic surface with altered quadrupole moment [1]. Compared to Boc-L-4-fluorophenylalanine (which lacks the ortho-methyl steric bulk and has uniformly reduced π-density across the ring) or Boc-L-2-methylphenylalanine (which lacks the para-fluoro electron-withdrawal), the dual-substituted compound offers a distinct balance of electrostatic and steric features for modulating π-π stacking and cation-π interactions in peptide-protein binding interfaces . This fine-tuning capability is essential for optimizing binding affinity and selectivity in SAR campaigns.

Structure-activity relationship π-Stacking Binding affinity

Procurement-Relevant Research and Industrial Applications of Boc-L-2-methyl-4-fluorophenylalanine


Solid-Phase Peptide Synthesis of Metabolically Stabilized, Fluorine-Labeled Bioactive Peptides

Boc-L-2-methyl-4-fluorophenylalanine is specifically procured for Boc-strategy SPPS where researchers require simultaneous introduction of metabolic shielding (via ortho-methyl steric hindrance) and 19F NMR detectability (via para-fluorine substitution) into a single amino acid residue . This dual-function building block enables one-step incorporation of both features during automated peptide assembly, streamlining the synthesis of protease-resistant peptide probes for in-cell NMR studies, target engagement assays, and pharmacokinetic evaluation of peptide drug candidates . Compared to sequential incorporation of separate modified amino acids, this approach reduces synthetic steps, improves overall yield, and maintains stereochemical integrity of the L-configuration [1].

Structure-Activity Relationship Studies of Aromatic Side Chain Modifications in Peptide Therapeutics

Medicinal chemistry groups procure Boc-L-2-methyl-4-fluorophenylalanine to systematically probe the effects of combined ortho-methyl and para-fluoro substitution on peptide target binding affinity, selectivity, and metabolic stability . The compound serves as a comparator to mono-substituted analogs (Boc-L-4-fluorophenylalanine and Boc-L-2-methylphenylalanine) in SAR matrices, enabling deconvolution of electronic versus steric contributions to biological activity . This building block is particularly valuable in the optimization of peptide-based inhibitors targeting proteases, GPCR ligands, and antimicrobial peptides where aromatic residue modifications directly influence potency and resistance to enzymatic degradation [1].

19F NMR Probe Development for In-Cell Protein Conformational Analysis

Structural biology and biophysics laboratories procure Boc-L-2-methyl-4-fluorophenylalanine for site-specific incorporation of a single 19F NMR reporter into peptides and small proteins . The para-fluorine atom provides a clean, background-free NMR signal that is sensitive to local conformational changes, ligand binding events, and solvent exposure in complex biological environments including living cells . The ortho-methyl group simultaneously confers resistance to intracellular proteases, extending the observation window for real-time NMR experiments without requiring additional stabilizing mutations or chemical modifications [1].

Enzymatic Substrate Specificity Studies Using Fluorinated Aromatic Amino Acids

Biochemical researchers procure Boc-L-2-methyl-4-fluorophenylalanine to synthesize modified peptide substrates for investigating enzyme active site tolerance to steric bulk and electronic perturbation . The combined ortho-methyl (steric probe) and para-fluoro (electronic probe) substitutions enable orthogonal assessment of how aromatic residue modifications influence substrate recognition, binding kinetics (Km), and catalytic turnover (kcat) by proteases, aminoacyl-tRNA synthetases, and other amino acid-processing enzymes . Comparative studies using this dual-substituted analog alongside mono-substituted controls provide mechanistic insight into enzyme specificity determinants that inform inhibitor design and protein engineering efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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